molecular formula C15H16N2O B2571053 2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol CAS No. 21524-19-6

2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol

Cat. No.: B2571053
CAS No.: 21524-19-6
M. Wt: 240.306
InChI Key: MWCYGBISULBPFP-WUKNDPDISA-N
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Description

. This compound is characterized by the presence of a phenylazo group (-N=N-) attached to a phenol ring, which is further substituted with an isopropyl group. The compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol typically involves the diazotization of aniline derivatives followed by azo coupling with phenolic compounds. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Phenyldiazenyl]-4-(propan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-Phenyldiazenyl]-4-(propan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The phenolic group can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-Phenyldiazenyl]phenol
  • 4-[(E)-Phenyldiazenyl]phenol
  • 2-[(E)-Phenyldiazenyl]-4-methylphenol

Uniqueness

2-[(E)-Phenyldiazenyl]-4-(propan-2-yl)phenol is unique due to the presence of the isopropyl group, which influences its solubility, reactivity, and interaction with other molecules. This structural feature distinguishes it from other similar azo compounds and can affect its application in various fields .

Properties

IUPAC Name

2-phenyldiazenyl-4-propan-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(2)12-8-9-15(18)14(10-12)17-16-13-6-4-3-5-7-13/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCYGBISULBPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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